molecular formula C11H30N4O8S2 B14272200 Sulfuric acid;1,4,8,12-tetrazacyclopentadecane CAS No. 134364-74-2

Sulfuric acid;1,4,8,12-tetrazacyclopentadecane

Katalognummer: B14272200
CAS-Nummer: 134364-74-2
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: IXQLUEGTOVEDIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuric acid;1,4,8,12-tetrazacyclopentadecane is a compound that combines the properties of sulfuric acid and 1,4,8,12-tetrazacyclopentadecane Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesThis compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,12-tetrazacyclopentadecane typically involves the cyclization of linear polyamines. One common method is the reaction of diethylenetriamine with formaldehyde and formic acid under acidic conditions to form the macrocyclic structure. The reaction is carried out at elevated temperatures and requires careful control of the pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1,4,8,12-tetrazacyclopentadecane involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels. The compound is typically stored under inert gas conditions to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,8,12-tetrazacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,4,8,12-tetrazacyclopentadecane has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4,8,12-tetrazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various biochemical pathways and processes, making it useful in applications such as metal ion detoxification and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,7,10-tetraazacyclododecane: Another nitrogen-containing macrocycle with a smaller ring size.

    1,4,7,10,13-pentaazacyclopentadecane: A similar compound with an additional nitrogen atom in the ring.

Uniqueness

1,4,8,12-tetrazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which allows it to form particularly stable complexes with certain metal ions. This makes it especially useful in applications requiring strong and selective metal ion binding .

Eigenschaften

CAS-Nummer

134364-74-2

Molekularformel

C11H30N4O8S2

Molekulargewicht

410.5 g/mol

IUPAC-Name

sulfuric acid;1,4,8,12-tetrazacyclopentadecane

InChI

InChI=1S/C11H26N4.2H2O4S/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1;2*1-5(2,3)4/h12-15H,1-11H2;2*(H2,1,2,3,4)

InChI-Schlüssel

IXQLUEGTOVEDIS-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCCNCCNCCCNC1.OS(=O)(=O)O.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.